Pentafluorophenylpropyltrimethoxysilane, 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

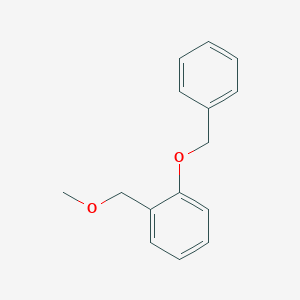

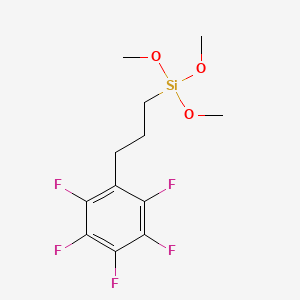

Pentafluorophenylpropyltrimethoxysilane is a chemical compound with the molecular formula C12H15F5O3Si . It is a liquid substance and has a molecular weight of 330.33 g/mol . It is also known by other names such as Trimethoxy [1- (pentafluorophenyl)propyl]silane .

Molecular Structure Analysis

The molecular structure of Pentafluorophenylpropyltrimethoxysilane consists of a pentafluorophenyl group attached to a propyl group, which is further attached to a trimethoxysilane group . The average mass of the molecule is 330.323 Da and the monoisotopic mass is 330.071075 Da .Physical And Chemical Properties Analysis

Pentafluorophenylpropyltrimethoxysilane has a density of 1.2±0.1 g/cm³ . It has a boiling point of 209.5±35.0 °C at 760 mmHg . The vapour pressure is 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.8±3.0 kJ/mol . The flash point is 80.5±25.9 °C . The index of refraction is 1.429 .Wissenschaftliche Forschungsanwendungen

Pentafluorophenylpropyltrimethoxysilane, 97% has been used extensively in a variety of scientific research applications. It has been used as a catalyst in organic reactions, for the synthesis of biologically active compounds, and as a protective agent for proteins and other biomolecules. It has also been used as a surfactant in the synthesis of nanoparticles, as a protective agent for enzymes, and as a stabilizer for liposomes. Additionally, Pentafluorophenylpropyltrimethoxysilane, 97% has been used in the synthesis of polymers, and as a cross-linking agent for polymers.

Wirkmechanismus

Pentafluorophenylpropyltrimethoxysilane, 97% acts as a catalyst in organic reactions by forming a complex with the reactants. This complex facilitates the reaction by lowering the activation energy of the reaction. Additionally, Pentafluorophenylpropyltrimethoxysilane, 97% can act as a surfactant, allowing the reactants to come into contact with each other more easily.

Biochemical and Physiological Effects

Pentafluorophenylpropyltrimethoxysilane, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of proteins and other biomolecules, and to increase the stability of proteins and other biomolecules. Additionally, Pentafluorophenylpropyltrimethoxysilane, 97% has been shown to be an effective surfactant in the synthesis of nanoparticles, and to stabilize liposomes.

Vorteile Und Einschränkungen Für Laborexperimente

Pentafluorophenylpropyltrimethoxysilane, 97% has several advantages for use in laboratory experiments. It is highly soluble in organic solvents, making it easy to use in a variety of laboratory settings. Additionally, it is stable at a wide range of temperatures and pressures, making it suitable for use in a variety of laboratory settings. However, Pentafluorophenylpropyltrimethoxysilane, 97% is toxic and should be handled with care. Additionally, it is flammable and should be stored away from sources of ignition.

Zukünftige Richtungen

Pentafluorophenylpropyltrimethoxysilane, 97% has a variety of potential future applications. It could be used as a catalyst in the synthesis of new materials, as a protective agent for proteins and other biomolecules, and as a surfactant in the synthesis of nanoparticles. Additionally, Pentafluorophenylpropyltrimethoxysilane, 97% could be used in the synthesis of polymers, and as a cross-linking agent for polymers. Finally, Pentafluorophenylpropyltrimethoxysilane, 97% could be used to stabilize liposomes and other biomolecular structures.

Synthesemethoden

Pentafluorophenylpropyltrimethoxysilane, 97% can be synthesized by the reaction of pentafluorophenylpropylchloride (PFPPC) with trimethoxysilane (TMS) in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 100°C. The reaction is complete when the reaction mixture is cooled to room temperature. The product is then purified by distillation or other methods to remove any unreacted starting materials.

Safety and Hazards

Pentafluorophenylpropyltrimethoxysilane is classified as causing serious eye irritation (H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing hands thoroughly after handling . In case of eye contact, rinse cautiously with water for several minutes and seek medical advice if irritation persists .

Eigenschaften

IUPAC Name |

trimethoxy-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F5O3Si/c1-18-21(19-2,20-3)6-4-5-7-8(13)10(15)12(17)11(16)9(7)14/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBYFXZUTXZYMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCC1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F5O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6320071.png)